molecular formula C13H18N2O2 B11810280 1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11810280
M. Wt: 234.29 g/mol
InChI Key: ZJXAOALAGZHBRK-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring attached to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-methoxypyridin-3-amine with piperidine derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 6-methoxypyridin-3-amine reacts with an appropriate piperidine derivative in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone is unique due to its combination of a piperidine ring and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(6-methoxypyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17-2)14-9-11/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

ZJXAOALAGZHBRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)OC

Origin of Product

United States

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